molecular formula C9H8Cl3N B3005853 3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride CAS No. 1439904-65-0

3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride

Cat. No.: B3005853
CAS No.: 1439904-65-0
M. Wt: 236.52
InChI Key: FTNBOBFNISCGCF-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride is a synthetic organic compound characterized by a propargylamine backbone substituted with a 3,5-dichlorophenyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C9H8Cl2N·HCl, with a molecular weight of 246.55 g/mol (calculated).

Properties

IUPAC Name

3-(3,5-dichlorophenyl)prop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N.ClH/c10-8-4-7(2-1-3-12)5-9(11)6-8;/h4-6H,3,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBOBFNISCGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C#CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with propargylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride is being studied for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell growth. For instance, it has shown significant inhibition of DLD-1 colon cancer cell lines with IC50 values in the low nanomolar range, suggesting its potential as a targeted therapy for colorectal cancer.
  • Antimicrobial Properties : The compound has demonstrated promising antifungal activity against pathogens such as Sclerotinia sclerotiorum, indicating its potential utility in treating fungal infections.

Biological Studies

Research is ongoing to elucidate the biological mechanisms through which this compound exerts its effects:

  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Understanding these interactions is crucial for developing effective therapeutic strategies.

Material Science

In addition to biological applications, this compound serves as a valuable building block in synthesizing more complex organic molecules. Its unique structure allows it to be incorporated into various chemical processes aimed at developing new materials.

Colon Cancer Study

A significant study evaluated the effects of TASIN analogs, including this compound on colon cancer cell lines. Results indicated substantial inhibition of cell growth, supporting further exploration as a targeted cancer therapy.

Toxicity Assessment

In animal models, prolonged exposure to TASIN analogs did not result in overt toxicity after 90 days. This suggests a favorable safety profile while maintaining efficacy against tumor growth, making it a candidate for further therapeutic development.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Functional Groups CAS No. Molecular Category Purity
3-(3,5-Dichlorophenyl)prop-2-YN-1-amine HCl Alkyne, dichlorophenyl, amine salt Not provided C9H8Cl2N·HCl Not specified
3-Amino-3-(3,5-dichlorophenyl)propan-1-ol Amino alcohol, dichlorophenyl EN300-322395 C9H11Cl2NO 95%
4-(1H-Tetrazol-5-yl)butan-1-amine HCl Tetrazole, amine salt EN300-322384 C5H12N4·HCl 95%

Key Differences and Implications

Alkyne vs. Amino Alcohol Backbone
  • Target Compound: The propargylamine (alkyne) group enables participation in Huisgen cycloaddition ("click chemistry"), a critical tool for bioconjugation and drug design.
  • 3-Amino-3-(3,5-dichlorophenyl)propan-1-ol: The hydroxyl group in this amino alcohol increases polarity, likely reducing membrane permeability compared to the alkyne analog. However, hydrogen-bonding capacity may enhance target binding in hydrophilic environments .
Tetrazole-Containing Analog
  • 4-(1H-Tetrazol-5-yl)butan-1-amine HCl : The tetrazole ring acts as a bioisostere for carboxylic acids, offering metabolic stability and improved pharmacokinetics. Unlike the dichlorophenyl group, tetrazole introduces strong acidity (pKa ~4.9), which may affect ionization state and solubility under physiological conditions .
Hydrochloride Salt vs. Free Base

Both the target compound and 4-(tetrazol-5-yl)butan-1-amine are hydrochloride salts, enhancing water solubility. In contrast, 3-amino-3-(3,5-dichlorophenyl)propan-1-ol (free base) may require formulation adjustments for bioavailability.

Biological Activity

3-(3,5-Dichlorophenyl)prop-2-YN-1-amine hydrochloride is a synthetic compound noted for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, featuring a dichlorophenyl group and a prop-2-yn-1-amine moiety, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

  • Molecular Formula : C9H8Cl2N
  • Molecular Weight : 203.07 g/mol
  • CAS Number : 1439904-65-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound appears to modulate receptor activities, influencing cellular signaling pathways and gene expression.
  • Antimicrobial Activity : It has shown potential against various microbial strains, indicating a broad spectrum of activity.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines:

Cell LineIC50 (µM)Reference
DLD-1 (Colon Cancer)0.03 - 0.6
MDA-MB-231 (Breast Cancer)0.28 - 3.24
HCT116 (Colon Cancer)>10

Case Studies

  • Study on Colon Cancer : A study evaluated the effects of TASIN analogs, including this compound, on DLD-1 colon cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values in the low nanomolar range, demonstrating its potential as a targeted therapy for colorectal cancer .
  • Toxicity Assessment : In animal models, treatment with TASIN analogs did not show overt toxicity after prolonged exposure (90 days), suggesting a favorable safety profile while maintaining efficacy against tumor growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

Microbial StrainInhibition Rate (%)Reference
Sclerotinia sclerotiorum86.1
Alternaria solani<50

These findings indicate that this compound exhibits promising antifungal activity, particularly against Sclerotinia sclerotiorum.

Research Applications

The compound serves as a valuable building block in medicinal chemistry and is being explored for:

  • Hybrid Drug Development : Combining it with other pharmacophores to enhance therapeutic efficacy.
  • Mechanistic Studies : Understanding its interaction with biological targets to elucidate pathways involved in cancer progression and microbial resistance.

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